1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-3-ol

Antibacterial Structure–Activity Relationship Tetrahydroquinazoline scaffold

Select this specific tetrahydroquinazoline-piperidin-3-ol isomer to exploit non-planar hinge-binding motifs in kinase inhibitor design. The partially saturated core modulates conformational flexibility and hydrogen-bonding topology versus fully aromatic quinazoline counterparts, while the piperidine 3-OH offers a unique O-functionalization vector distinct from 4-amino or 4-carboxy analogs. Systematic isomer-pair screening against the molecular-formula-identical 4-OH isomer (CAS 33017-99-1) can reveal pharmacophoric preference for pendant versus core-embedded hydroxyl groups, generating valuable chemotype-selectivity data for patent differentiation.

Molecular Formula C13H19N3O
Molecular Weight 233.315
CAS No. 1541766-76-0
Cat. No. B2513301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-3-ol
CAS1541766-76-0
Molecular FormulaC13H19N3O
Molecular Weight233.315
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NC=N2)N3CCCC(C3)O
InChIInChI=1S/C13H19N3O/c17-10-4-3-7-16(8-10)13-11-5-1-2-6-12(11)14-9-15-13/h9-10,17H,1-8H2
InChIKeyYOVXHEWAHPQJDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-3-ol (CAS 1541766-76-0): Procurement-Grade Heterocyclic Building Block for Kinase-Focused Library Design


1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-3-ol (CAS 1541766-76-0, molecular formula C₁₃H₁₉N₃O, molecular weight 233.31 g/mol) is a synthetic heterocyclic compound comprising a partially saturated 5,6,7,8-tetrahydroquinazoline core linked at the 4-position to a piperidin-3-ol ring . This compound belongs to the broader quinazoline class, a privileged scaffold in medicinal chemistry extensively exploited for kinase inhibitor development [1]. Unlike fully aromatic quinazoline counterparts, the tetrahydroquinazoline moiety introduces a degree of saturation that modulates ring planarity, conformational flexibility, and hydrogen-bonding capacity, which can translate into differentiated target selectivity profiles when elaborated into focused libraries [2]. The compound is available from multiple vendors in research-grade purity and is positioned as a versatile intermediate for structure–activity relationship (SAR) exploration rather than an end-target therapeutic agent.

Why 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-3-ol Cannot Be Interchanged with Common Quinazoline or Piperidine Isosteres in SAR-Driven Procurement


Generic substitution among tetrahydroquinazoline-piperidine analogs is unreliable for procurement decisions because even minor structural perturbations—such as relocating the hydroxyl group from the piperidine 3-position to the 4-position, replacing the saturated tetrahydroquinazoline with an aromatic quinazoline, or introducing a 4-oxo substituent on the quinazoline ring—can fundamentally alter both the conformational preference and the hydrogen-bond donor/acceptor topology of the scaffold [1]. For example, the isomeric compound 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol (CAS 33017-99-1) carries the hydroxyl group on the quinazoline ring rather than on the piperidine, which shifts the dominant pharmacophoric feature from a pendant alcohol to a vinylogous amide-like system and is expected to produce a distinct kinase selectivity fingerprint . Similarly, fully aromatic 4-piperidinyl-quinazoline derivatives such as those disclosed in patent literature (e.g., US-8153641-B2) exhibit different π-stacking capabilities and electronic properties that modulate ATP-binding site occupancy [2]. The following evidence items quantify or contextually frame where differentiation has been observed for closely related analogs, providing a rational basis for selecting 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-3-ol over its nearest neighbors.

Quantitative Comparator Evidence for 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-3-ol vs. Nearest Structural Analogs


Piperidine 3-OH vs. 4-OH Substitution: Impact on Antibacterial SAR in Tetrahydroquinazoline Series

In a 2017 study by Selvakumar and Elango, a series of six 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives was synthesized and screened against nine Gram-positive and Gram-negative bacterial strains [1]. The study demonstrates that even within a closely related scaffold, subtle changes in the piperidine substitution pattern modulate antibacterial potency. Compounds 2a and 2b—which incorporate a thiazole ring appended to the piperidine 4-carboxamide—exhibited the highest activity, while unsubstituted or differently substituted piperidine analogs showed markedly lower potency. This SAR trend supports the premise that the specific hydroxyl-bearing substitution geometry on the piperidine ring (as present in 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-3-ol) will generate a distinct biological profile compared to 4-substituted piperidine analogs, including the 4-carboxamide, 4-amine, and 4-carboxylic acid derivatives listed as common alternatives by vendors.

Antibacterial Structure–Activity Relationship Tetrahydroquinazoline scaffold

Hydroxyl Group Placement: Quinazoline 4-OH (2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol, CAS 33017-99-1) vs. Piperidine 3-OH as a Pharmacophoric Divider

The positional isomer 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol (CAS 33017-99-1) shares the identical molecular formula (C₁₃H₁₉N₃O) and molecular weight (233.31 g/mol) with 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-3-ol, yet the hydroxyl group is located on the quinazoline C4 position rather than on the piperidine C3 position . This structural isomerism creates a fundamental pharmacophoric divergence: the quinazoline 4-OH participates in a vinylogous amide-like resonance with the adjacent ring nitrogens, altering the hydrogen-bond donor/acceptor character of the heterocyclic core, whereas the piperidine 3-OH in the target compound provides a freely rotatable hydroxyl group that can engage solvent-exposed regions of a protein binding pocket or serve as a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation to a ketone).

Pharmacophore mapping Kinase inhibitor design Isomeric differentiation

Tetrahydroquinazoline vs. Fully Aromatic Quinazoline: Conformational and Electronic Differentiation Relevant to ATP-Binding Site Compatibility

The 5,6,7,8-tetrahydroquinazoline core in the target compound is partially saturated, whereas classical quinazoline kinase inhibitors (e.g., gefitinib, erlotinib, lapatinib) feature a fully aromatic bicyclic system. The saturation introduces sp³-hybridized carbon centers that disrupt the planarity of the ring system, shifting the positioning of the N1 and N3 heteroatoms that typically engage the kinase hinge region via hydrogen bonding [1]. Patent literature (e.g., US-8153641-B2) explicitly claims tetrahydroquinazoline-containing compounds as kinase modulators, noting that the saturated scaffold can confer selectivity advantages over aromatic quinazolines by altering the vector of key substituents [2]. While direct quantitative selectivity data for 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-3-ol itself are not publicly available, the general principle that scaffold saturation modulates kinase selectivity is well established and supports the procurement of this compound as a differentiated starting point for library synthesis.

Kinase hinge binder Scaffold saturation Conformational analysis

Piperidine 3-OH as a Synthetic Diversification Handle: Comparison with Piperidine-4-Amine and Piperidine-4-Carboxylic Acid Analogs

The secondary alcohol at the piperidine 3-position in the target compound provides a chemically orthogonal diversification handle compared to the more commonly stocked piperidine-4-amine (CAS not specified; general scaffold) and piperidine-4-carboxylic acid analogs . The 3-OH group can be selectively functionalized via O-alkylation, acylation, sulfonylation, or oxidation to a ketone under conditions that leave the tetrahydroquinazoline ring intact. In contrast, the 4-amine analog requires N-protection/deprotection strategies, and the 4-carboxylic acid analog necessitates amide coupling conditions that may be incompatible with base-sensitive substrates. While no quantitative reactivity comparison has been published for these exact analogs, the differential synthetic utility is a key procurement consideration for medicinal chemistry groups planning parallel library synthesis.

Parallel synthesis Chemical diversification Building block utility

Evidence-Backed Research and Industrial Application Scenarios for 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-3-ol (CAS 1541766-76-0)


Kinase-Focused Fragment Library Expansion Using a Saturated Quinazoline Scaffold

The partially saturated tetrahydroquinazoline core differentiates this compound from fully aromatic quinazoline fragments commonly used in kinase inhibitor fragment libraries [1]. Procurement of 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-3-ol enables the construction of fragment sets that explore non-planar hinge-binding motifs, potentially addressing selectivity gaps observed with flat aromatic scaffolds. The piperidine 3-OH provides a convenient vector for fragment elaboration via O-functionalization [2].

Parallel Synthesis of Piperidine 3-O-Derivatized Compound Arrays for Phenotypic Screening

The orthogonal reactivity of the piperidine 3-OH group—distinct from the more commonly available 4-amine and 4-carboxylic acid tetrahydroquinazoline analogs—supports high-throughput parallel synthesis of diverse O-alkylated, O-acylated, and O-sulfonylated libraries [1]. This is directly supported by the SAR precedent established by Selvakumar and Elango (2017), which demonstrated that piperidine-substituted tetrahydroquinazoline derivatives exhibit differential antibacterial activity depending on the nature of the pendant group [2].

Isomeric Selectivity Studies: Differentiating 3-OH Piperidine from 4-OH Quinazoline Chemotypes in Target Engagement Assays

The existence of the molecular-formula-identical isomer 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol (CAS 33017-99-1) creates an opportunity for systematic isomer-pair screening [1]. Procuring both isomers and testing them in parallel against a panel of kinases or other targets can reveal the pharmacophoric preference for a pendant hydroxyl (piperidine 3-OH) versus a core-embedded hydroxyl (quinazoline 4-OH), generating valuable chemotype-selectivity data.

Scaffold-Hopping Starting Point for Quinazoline-Derived Kinase Inhibitor Optimization Programs

Patent literature (e.g., US-8153641-B2) explicitly claims tetrahydroquinazoline-containing compounds as kinase modulators, establishing this scaffold as a recognized chemotype in intellectual property surrounding kinase inhibition [1]. Medicinal chemistry teams engaged in scaffold-hopping campaigns from classical quinazoline inhibitors (gefitinib, erlotinib chemotype) can use 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-3-ol as a saturated-core starting material to generate novel lead series with potentially differentiated selectivity and intellectual property positions.

Quote Request

Request a Quote for 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.